molecular formula C3H6O2S B14196845 1-Hydroxy-3-sulfanylpropan-2-one CAS No. 856604-62-1

1-Hydroxy-3-sulfanylpropan-2-one

Cat. No.: B14196845
CAS No.: 856604-62-1
M. Wt: 106.15 g/mol
InChI Key: PBFVUKHZUJVMLL-UHFFFAOYSA-N
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Description

It is a thiol-containing compound, characterized by the presence of both a hydroxyl group and a sulfanyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxy-3-sulfanylpropan-2-one can be synthesized through the acid-catalyzed addition of hydrogen sulfide to the corresponding ketones . For example, the reaction of 1,1,1-trichloropropan-2-one with hydrogen sulfide in the presence of hydrogen chloride yields 1,1,1-trichloro-2-sulfanylpropan-2-ol . This method involves the nucleophilic attack of hydrogen sulfide on the carbonyl group of the ketone, followed by the stabilization of the resulting hydroxy thiol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-sulfanylpropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl and sulfanyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Hydroxy-3-sulfanylpropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-sulfanylpropan-2-one involves its ability to participate in nucleophilic and electrophilic reactions. The hydroxyl group can act as a nucleophile, while the sulfanyl group can participate in redox reactions. These properties make it a versatile compound in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

856604-62-1

Molecular Formula

C3H6O2S

Molecular Weight

106.15 g/mol

IUPAC Name

1-hydroxy-3-sulfanylpropan-2-one

InChI

InChI=1S/C3H6O2S/c4-1-3(5)2-6/h4,6H,1-2H2

InChI Key

PBFVUKHZUJVMLL-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)CS)O

Origin of Product

United States

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